N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine
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Overview
Description
N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine can be achieved through a multi-step process. One common method involves the cyclocondensation reaction of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes . This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxylamine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could produce amines.
Scientific Research Applications
N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
- 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile
Uniqueness
N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine is unique due to its specific structural features and the presence of the hydroxylamine group, which imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C8H13N3O/c12-9-5-7-6-11-4-2-1-3-8(11)10-7/h6,9,12H,1-5H2 |
InChI Key |
OSRHLMNVIQXLSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=C(N=C2C1)CNO |
Origin of Product |
United States |
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